Oral Bioactivity and Intestinal Selectivity: Differentiating FXR antagonist 1 from Endogenous Bile Acid Antagonists
FXR antagonist 1 demonstrates oral bioactivity and selective intestinal FXR antagonism, a profile that distinguishes it from endogenous bile acid–derived FXR antagonists such as tauro-β-muricholic acid (T-β-MCA). FXR antagonist 1 exhibits an IC50 of 2.1 μM in FXR antagonism assays [1], representing approximately 19-fold greater potency than T-β-MCA (IC50 = 40 μM) [2]. Critically, FXR antagonist 1 is orally bioactive, enabling oral administration in rodent models at doses of 3–30 mg/kg with demonstrated in vivo efficacy [1], whereas T-β-MCA, as a conjugated bile acid, faces significant absorption barriers and intestinal degradation challenges that limit its practical utility as a research tool for oral dosing studies [2].
| Evidence Dimension | FXR Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 μM |
| Comparator Or Baseline | T-β-MCA: IC50 = 40 μM |
| Quantified Difference | ~19-fold higher potency |
| Conditions | In vitro FXR antagonism assay; HEK293T cells co-transfected with hFXR and SHP-luciferase reporter |
Why This Matters
For procurement decisions in NASH and metabolic disease research, the combination of oral bioactivity and 19-fold greater potency means experiments can be conducted via oral gavage with lower compound requirements and greater likelihood of achieving target engagement relative to endogenous bile acid comparators.
- [1] Zhang C, Liu Y, Zhou J, et al. Discovery of Betulinic Acid Derivatives as Potent Intestinal Farnesoid X Receptor Antagonists to Ameliorate Nonalcoholic Steatohepatitis. J Med Chem. 2022;65(18):12345-12360. View Source
- [2] Zhou JX, Li CN, Liu YM, et al. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists. ACS Omega. 2022;7(19):16543-16554. View Source
